Nicanartine

Vue d'ensemble

Description

Nicotine : (formule chimique : C10H14N2) est un alcaloïde organique présent principalement dans les plants de tabac (genre Nicotiana). Il est tristement célèbre pour ses propriétés addictives et constitue un élément majeur des cigarettes, du tabac à mâcher et des produits de vapotage. Bien que la nicotine n'ait aucune application clinique en raison de sa toxicité, elle joue un rôle important dans la dépendance au tabac .

Méthodes De Préparation

Voies de synthèse :

- La nicotine peut être synthétisée par diverses méthodes, notamment l'extraction des feuilles de tabac ou la synthèse chimique.

- Une voie de synthèse courante implique la condensation de la pyridine avec la N-méthylpyrrolidine, suivie d'une réduction pour former de la nicotine.

- La production industrielle implique généralement l'extraction de la nicotine à partir des feuilles de tabac.

- Les feuilles sont traitées pour produire un extrait riche en nicotine, qui est ensuite purifié et concentré.

Analyse Des Réactions Chimiques

Types de réactions :

- La nicotine subit plusieurs réactions, notamment l'oxydation, la réduction et la substitution.

- Les réactifs courants comprennent les acides forts, les bases et les agents oxydants.

- L'oxydation de la nicotine produit de la cotinine, un métabolite majeur.

- La réduction peut conduire à l'anabasine, un autre alcaloïde présent dans le tabac.

4. Applications de la recherche scientifique

La nicotine a diverses applications :

Chimie : Utilisée comme composé modèle pour l'étude des alcaloïdes et la synthèse organique.

Biologie : Etudiée pour ses effets sur la neurotransmission et la signalisation cellulaire.

Médecine : Recherche sur l'impact de la nicotine sur la santé, la dépendance et les utilisations thérapeutiques potentielles.

Industrie : Utilisée dans les thérapies de remplacement nicotinique (patchs, gommes) pour aider à l'arrêt du tabagisme.

5. Mécanisme d'action

- La nicotine se lie aux récepteurs nicotiniques de l'acétylcholine (nAChR) dans le système nerveux autonome et le système nerveux central.

- L'activation des nAChR entraîne la libération de dopamine, produisant du plaisir et de la dépendance.

Applications De Recherche Scientifique

Introduction to Nicanartine

This compound is a compound recognized for its antioxidant properties, primarily studied for its potential applications in cardiovascular health and other medical fields. This article explores the diverse applications of this compound, emphasizing its scientific research findings, clinical implications, and case studies.

Cardiovascular Health

Antioxidant Effects on Lipoproteins

This compound has been shown to enhance the resistance of lipoproteins to oxidation. This property is crucial as oxidized lipoproteins are implicated in the development of atherosclerosis and cardiovascular diseases. A study demonstrated that this compound significantly improved the in vitro resistance of lipoproteins to oxidative stress, indicating its potential role in preventing cardiovascular complications associated with oxidative damage .

Reduction of Restenosis Post-Angioplasty

In a rabbit model study, this compound was administered to assess its impact on the inflammatory response following balloon angioplasty. The results indicated that treatment with this compound led to a statistically significant reduction in both cellular proliferation and macrophage accumulation in the treated vessels compared to the control group. Specifically, there was a notable decrease in DNA synthesis among cells and a reduction in intimal macrophages, suggesting that this compound may serve as an effective therapeutic strategy to mitigate restenosis after angioplasty .

Neuroprotective Effects

Protective Mechanisms Against Oxidative Stress

Research indicates that antioxidants like this compound may provide neuroprotective benefits by mitigating oxidative stress in neuronal tissues. Although direct studies on this compound's effects on neurological disorders are scarce, the established relationship between oxidative stress and neurodegenerative diseases supports further investigation into its potential applications in this area.

Table 1: Summary of Key Studies on this compound

Mécanisme D'action

- Nicotine binds to nicotinic acetylcholine receptors (nAChRs) in the autonomic nervous system and central nervous system.

- Activation of nAChRs leads to dopamine release, producing pleasure and addiction.

Comparaison Avec Des Composés Similaires

- La nicotine est unique parmi les alcaloïdes en raison de ses propriétés addictives.

- Des composés similaires comprennent l'anabasine, l'anatabine et la nornicotine.

Activité Biologique

Nicanartine is a compound recognized for its antioxidant and lipid-lowering properties, primarily used in the management of diabetic retinopathy and atherosclerosis. This article discusses its biological activity, supported by various studies, case reports, and relevant data.

Overview of this compound

This compound is an orally active compound that exhibits significant antiatherogenic effects. It has been shown to influence several biological pathways, particularly those related to oxidative stress and vascular health. The compound's mechanisms of action include the prevention of endothelial proliferation and the inhibition of pericyte loss in retinal tissues.

1. Antioxidant Properties:

this compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage in conditions like diabetes and atherosclerosis.

2. Lipid-Lowering Effects:

The compound has demonstrated lipid-lowering capabilities, contributing to its antiatherogenic properties. It helps in managing cholesterol levels, thereby reducing the risk of cardiovascular diseases.

3. Inhibition of Retinal Damage:

In experimental studies, this compound has been shown to partially inhibit pericyte loss in diabetic models, which is vital for maintaining retinal capillary integrity. However, it did not significantly affect the number of acellular capillaries or microaneurysms .

Study Data Summary

| Study Reference | Findings | Model Used |

|---|---|---|

| Hammes et al. 1997 | This compound inhibited pericyte loss but had no effect on acellular capillaries | Diabetic rats |

| MDPI 2022 | This compound showed beneficial effects on retinal lesions in diabetic models | Animal studies |

| PMC 2020 | Highlighted the role of antioxidants like this compound in preventing diabetic retinopathy | Literature review |

Case Studies

-

Diabetic Retinopathy:

A study by Hammes et al. indicated that this compound could reduce the progression of retinal damage associated with diabetes by preserving pericyte populations . -

Atherosclerosis:

Research has demonstrated that this compound reduces neointimal proliferation rates in animal models, suggesting its potential as a therapeutic agent for vascular injuries . -

Oxidative Stress Reduction:

In various animal models, this compound's antioxidant properties have been linked to improved outcomes in oxidative stress-related conditions, supporting its use in managing diseases characterized by high oxidative stress levels .

Clinical Implications

This compound's dual action as an antioxidant and lipid-lowering agent positions it as a promising candidate for treating conditions like diabetic retinopathy and cardiovascular diseases. Its ability to mitigate oxidative stress while improving lipid profiles can lead to better management strategies for patients suffering from these chronic conditions.

Propriétés

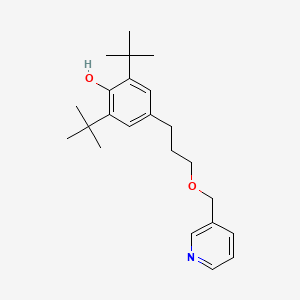

IUPAC Name |

2,6-ditert-butyl-4-[3-(pyridin-3-ylmethoxy)propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO2/c1-22(2,3)19-13-17(14-20(21(19)25)23(4,5)6)10-8-12-26-16-18-9-7-11-24-15-18/h7,9,11,13-15,25H,8,10,12,16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBBIPPQHYZTQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164552 | |

| Record name | Nicanartine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150443-71-3 | |

| Record name | Nicanartine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150443713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicanartine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICANARTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85DV2PAF78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.